molecular formula C13H8BrNO B1270596 2-(3-Bromophenyl)-1,3-benzoxazole CAS No. 99586-31-9

2-(3-Bromophenyl)-1,3-benzoxazole

Cat. No. B1270596
CAS RN: 99586-31-9
M. Wt: 274.11 g/mol
InChI Key: KHEXVASQRAJENK-UHFFFAOYSA-N
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Description

“2-(3-Bromophenyl)-1,3-benzoxazole” is a chemical compound with the molecular formula C9H6BrNO. It is a light yellow solid with a molecular weight of 224.06 . The compound is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)-1,3-benzoxazole” can be represented by the InChI code: 1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H . This indicates that the compound consists of a benzoxazole ring attached to a bromophenyl group. Detailed structural analysis would require advanced techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)-1,3-benzoxazole” is a light yellow solid . Other physical and chemical properties, such as solubility, melting point, and reactivity, are not provided in the search results.

Scientific Research Applications

Anticancer Research

2-(3-Bromophenyl)-1,3-benzoxazole: and its derivatives have been studied for their potential anticancer properties. Researchers have synthesized new compounds based on this structure to test against various cancer cell lines. The compounds have shown promising results in inhibiting cancer cell growth, particularly in CNS cancer cell lines .

Organic Electroluminescent Device Materials

The compound’s framework is significant in the synthesis of materials for organic electroluminescent devices. Its structural properties make it suitable for the preparation of components that emit light when an electric current is applied, which is crucial for the development of OLED technology .

Kinase Inhibition for Therapeutic Leads

Derivatives of 2-(3-Bromophenyl)-1,3-benzoxazole have been identified as potential kinase inhibitors, which can serve as therapeutic leads. These compounds have been evaluated for their selectivity and potency in inhibiting specific kinases involved in cell regulation and disease progression .

Material Science: Elastic Polymorphs

Studies have explored the elastic properties of polymorphs containing the 2-(3-Bromophenyl) moiety. These materials are of interest due to their potential applications in creating flexible electronic components and devices .

Environmental Science: Halogen Interactions

The halogen components of 2-(3-Bromophenyl)-1,3-benzoxazole are of interest in environmental science. Researchers investigate the interactions of such halogenated compounds with other elements and compounds, which is essential for understanding their environmental impact and behavior .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 2-(3-Bromophenyl)-1,3-benzoxazole is used as a reference compound in chromatography and spectroscopy. Its distinct chemical properties allow for the testing and calibration of analytical instruments, ensuring accurate measurement and analysis .

Safety and Hazards

While specific safety data for “2-(3-Bromophenyl)-1,3-benzoxazole” is not available in the search results, it is generally advisable to handle chemical compounds with care. This includes avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(3-bromophenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEXVASQRAJENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309372
Record name 2-(3-Bromophenyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1,3-benzoxazole

CAS RN

99586-31-9
Record name 2-(3-Bromophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99586-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromobenzoyl chloride (6.005 g, 27.36 mmol), 2-bromoaniline (4.707 g, 27.36 mmol), Cs2CO3 (17.83 g, 54.73 mmol), CuI (0.261 g, 1.37 mmol), 1,10-phenanthroline (0.493 g, 2.74 mmol) and anhydrous 1,4-dioxane (50 mL) was degassed with argon at 40° C. for 30 min while stirring. The reaction mixture was then maintained under argon at 120° C. while stirring until TLC (SiO2, 4:1 hexanes-ethyl acetate) confirmed consumption of the starting material (24 h). Upon cooling to RT, the mixture was filtered and the filtrant washed copiously with ethyl acetate (ca. 350 mL). The filtrate was then washed with sat. NaHCO3, H2O and brine, dried over MgSO4, filter and concentrated in vacuo. Purification of the crude product via flash chromatography (SiO2, 4:1-hexanes:ethyl acetate) afforded 2-(3-bromophenyl)benzo[d]oxazole (7.50 g, 100%) as an off-white solid.
Quantity
6.005 g
Type
reactant
Reaction Step One
Quantity
4.707 g
Type
reactant
Reaction Step One
Quantity
17.83 g
Type
reactant
Reaction Step One
Quantity
0.493 g
Type
reactant
Reaction Step One
Name
Quantity
0.261 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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